m-PEG24-azide
Overview
Description
m-PEG24-azide: is a polyethylene glycol (PEG)-based compound that contains an azide functional group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group in this compound is highly reactive and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-azide typically involves the modification of polyethylene glycol (PEG) with an azide group. One common method is to react PEG with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmosphere to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group in m-PEG24-azide with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
Click Chemistry: m-PEG24-azide is widely used in click chemistry for the synthesis of complex molecules and bioconjugates.
PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins in cells.
Biology and Medicine:
Drug Delivery: The PEG moiety in this compound enhances the solubility and stability of drug molecules, making it useful in drug delivery systems.
Bioconjugation: It is used to attach biomolecules, such as proteins and nucleic acids, to various surfaces or other molecules.
Industry:
Mechanism of Action
The primary mechanism of action of m-PEG24-azide involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and the synthesis of complex molecules . In the context of PROTACs, this compound acts as a linker that connects the target protein ligand to the E3 ubiquitin ligase ligand, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
m-PEG12-azide: A shorter PEG chain with similar reactivity and applications.
m-PEG24-amine: Contains an amine group instead of an azide, used in different types of conjugation reactions.
m-PEG24-maleimide: Contains a maleimide group, used for thiol-reactive conjugation.
Uniqueness: m-PEG24-azide is unique due to its long PEG chain, which provides enhanced solubility and stability in aqueous solutions. The azide group offers high reactivity and specificity in click chemistry reactions, making it a versatile tool in various scientific and industrial applications .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H99N3O24/c1-53-4-5-55-8-9-57-12-13-59-16-17-61-20-21-63-24-25-65-28-29-67-32-33-69-36-37-71-40-41-73-44-45-75-48-49-76-47-46-74-43-42-72-39-38-70-35-34-68-31-30-66-27-26-64-23-22-62-19-18-60-15-14-58-11-10-56-7-6-54-3-2-51-52-50/h2-49H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZSJVSWGGAHCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H99N3O24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.